molecular formula C19H20BrClN4O B2940278 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride CAS No. 256458-82-9

1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride

Cat. No. B2940278
CAS RN: 256458-82-9
M. Wt: 435.75
InChI Key: MEWPJJJMBCTNGH-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride, also known as BPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride is not fully understood, but it is thought to involve the modulation of a variety of ion channels and neurotransmitter receptors. This compound has been shown to have effects on GABA, glutamate, and serotonin receptors, as well as on voltage-gated ion channels. 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride may also modulate the activity of enzymes involved in the synthesis and breakdown of neurotransmitters.
Biochemical and Physiological Effects
1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of enzyme activity. This compound has also been shown to have effects on cell growth and differentiation, as well as on the immune system. These effects make 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride a valuable tool for researchers in a wide range of fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride in lab experiments is its well-established synthesis method, which allows researchers to obtain high-quality 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride for their experiments. Additionally, the compound has been extensively studied and its effects are well-characterized, making it a valuable tool for researchers. However, there are also limitations to using 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride. One area of interest is the development of new drugs based on the structure of 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride, which could have therapeutic potential in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride and its effects on different cell types and systems. Finally, there is potential for the development of new techniques and methods for the synthesis and purification of 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride, which could improve its availability and utility for researchers.

Synthesis Methods

1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with indole-4-carboxylic acid, followed by reaction with piperazine and hydrochloric acid. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride for their experiments.

Scientific Research Applications

1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. 1-Piperazinecarboxamide,n-(4-bromophenyl)-4-(1h-indol-4-yl)-,hydrochloride has also been used in studies of cancer cell growth and differentiation, as well as in studies of the immune system.

properties

IUPAC Name

N-(4-bromophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O.ClH/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17;/h1-9,21H,10-13H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWPJJJMBCTNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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